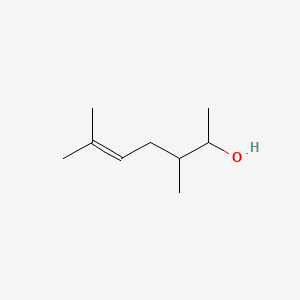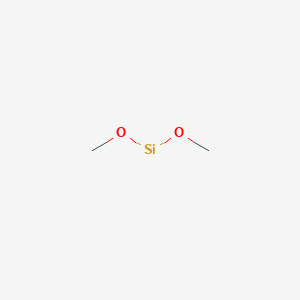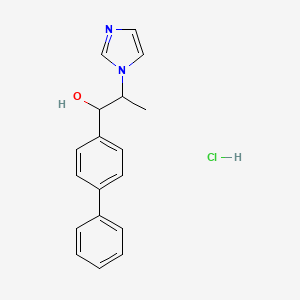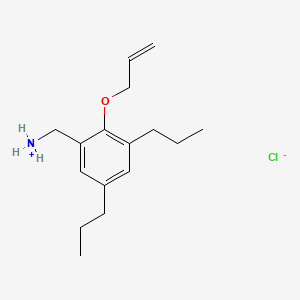
3,6-Dimethylhept-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylhept-5-en-2-ol is an organic compound with the molecular formula C9H18O. It is a colorless to pale yellow liquid with a pleasant, fresh, and sweet odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as an intermediate in organic synthesis.
Vorbereitungsmethoden
3,6-Dimethylhept-5-en-2-ol can be synthesized through several methods:
Reduction or Catalytic Hydrogenation of Methylheptenone: This method involves the reduction of methylheptenone using suitable reducing agents or catalytic hydrogenation.
From Geranonitrile: This method involves boiling geranonitrile with alcoholic potassium hydroxide to produce this compound.
Analyse Chemischer Reaktionen
3,6-Dimethylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylhept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry as a component of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylhept-5-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethylhept-5-en-2-ol can be compared with other similar compounds, such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but differs in the functional group, being an aldehyde instead of an alcohol.
3,6-Dimethylhept-5-en-2-one: This compound is a ketone with a similar carbon skeleton but different functional group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical and physical properties, which make it suitable for particular applications in fragrance and organic synthesis.
Eigenschaften
CAS-Nummer |
63024-79-3 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
3,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h5,8-10H,6H2,1-4H3 |
InChI-Schlüssel |
AWYGYJMZAKVOQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)

![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
